Several studies highlight the potential of triazoloquinazolines as adenosine receptor antagonists, particularly with demonstrated activity towards the A3 receptor subtype [ [] ]. This class of compounds has shown promising results in preclinical studies for various applications, including potential treatments for neurological disorders [ [] ], inflammation [ [] ], and cancer [ [] ].
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 1164-45-0
CAS No.: 3545-78-6
CAS No.: 14681-59-5
CAS No.: 33227-10-0